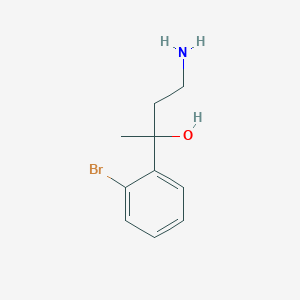

4-Amino-2-(2-bromophenyl)butan-2-OL

Description

4-Amino-2-(2-bromophenyl)butan-2-OL is a substituted amino alcohol featuring a butan-2-ol backbone with a 2-bromophenyl group at position 2 and an amino group (-NH₂) at position 4.

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-amino-2-(2-bromophenyl)butan-2-ol |

InChI |

InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3 |

InChI Key |

NXQJDGUJPOWTPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(C1=CC=CC=C1Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-bromophenyl)butan-2-OL typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent like sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-bromophenyl)butan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of 4-Amino-2-(2-bromophenyl)butan-2-one

Reduction: Formation of 4-Amino-2-phenylbutan-2-OL

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-2-(2-bromophenyl)butan-2-OL has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-Amino-2-(2-bromophenyl)butan-2-OL and related compounds:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the aliphatic dimethyl groups in 4-Amino-2,3-dimethylbutan-2-OL.

- Functional Diversity: Bitertanol’s triazole and ether groups enable antifungal activity, whereas the amino group in the target compound may favor acid-base reactivity or coordination chemistry .

Physicochemical Properties

While direct data for 4-Amino-2-(2-bromophenyl)butan-2-OL are unavailable, trends from analogous compounds and alcohol chemistry provide insights:

Boiling Points and Branching Effects

Evidence from simpler alcohols (e.g., butan-1-ol vs. butan-2-ol) shows that branching reduces boiling points due to decreased surface area and van der Waals interactions . The bromophenyl group in the target compound likely increases its boiling point compared to aliphatic analogs like 4-Amino-2,3-dimethylbutan-2-OL, owing to higher molecular weight and aromatic π-stacking.

Solubility

- The amino group enhances water solubility via hydrogen bonding, but the hydrophobic bromophenyl moiety may reduce this effect.

- Bitertanol’s biphenyloxy group further decreases solubility compared to the target compound, as noted in fungicide formulations .

Amino Group Reactivity

The primary amine in 4-Amino-2-(2-bromophenyl)butan-2-OL can participate in Schiff base formation or act as a ligand in metal coordination, contrasting with Bitertanol’s triazole group, which is redox-active and involved in enzyme inhibition .

Halogen-Mediated Reactions

The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in non-halogenated analogs like 4-Amino-2,3-dimethylbutan-2-OL.

Stability and Degradation

Amino alcohols are prone to oxidation, but the bromophenyl group may stabilize the molecule via resonance. Bitertanol’s stability in agricultural formulations highlights the role of ether and triazole groups in resisting hydrolysis .

Research Findings and Trends

- Aroma Compounds: Amino-alcohol derivatives like 4-Amino-2-β-Ionone exhibit variability in relative content during tea aging, suggesting environmental sensitivity .

Biological Activity

4-Amino-2-(2-bromophenyl)butan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-Amino-2-(2-bromophenyl)butan-2-OL features an amino group, a hydroxyl group, and a brominated phenyl ring. The presence of the bromine atom enhances the compound's reactivity and biological activity, allowing for various interactions with biological targets.

The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, facilitating binding to enzymes and receptors.

- Hydrophobic Interactions : The bromophenyl group can engage in hydrophobic interactions, enhancing the compound's affinity for lipid membranes and influencing membrane-associated processes.

Antimicrobial Properties

Research indicates that 4-Amino-2-(2-bromophenyl)butan-2-OL exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7). The IC50 values observed were comparable to known anticancer agents, indicating its potential as a therapeutic candidate .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-2-(2-bromophenyl)butan-2-OL, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(4-fluorophenyl)butan-2-OL | Fluorinated phenyl ring | Antimicrobial and anticancer properties |

| 4-Amino-2-(3-chlorophenyl)butan-2-OL | Chlorinated phenyl ring | Potential interaction with specific receptors |

| 4-Amino-2-(2-chlorophenyl)butan-2-OL | Chlorinated phenyl ring | Antimicrobial activity observed |

The presence of different halogen substituents (bromine vs. chlorine vs. fluorine) significantly influences the biological activity and reactivity of these compounds.

Case Studies

- Antimicrobial Activity Study : A study conducted on various derivatives of 4-Amino-2-(bromophenyl)butan-2-OL showed that the brominated variant exhibited enhanced antibacterial activity against Staphylococcus aureus compared to its non-brominated counterparts. This suggests that the bromine atom plays a crucial role in enhancing the compound's efficacy .

- Anticancer Research : In a comparative study involving multiple derivatives, 4-Amino-2-(2-bromophenyl)butan-2-OL demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values indicating potent activity. This positions it as a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.